molecular formula C19H19N3O3 B4395026 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4395026
M. Wt: 337.4 g/mol
InChI Key: DRLBWMBKOBQUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as EOMBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOMBO is a benzamide derivative that contains an oxadiazole ring, which gives it unique properties and makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of several enzymes involved in inflammation and cancer, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of COX-2, which is involved in inflammation and pain. In animal studies, 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to reduce inflammation and alleviate pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide also exhibits potent biological activity at low concentrations, making it a cost-effective option for researchers.
However, one of the limitations of using 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide.

Future Directions

There are several future directions for research on 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to exhibit neuroprotective properties in animal models, and further research is needed to determine its efficacy in humans.
Another area of interest is its potential as a building block for constructing novel materials with unique properties. 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to have self-assembly properties, which could be used to create new materials with applications in electronics and optics.
Finally, more research is needed to fully understand the mechanism of action of 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and its potential side effects. This information will be crucial for developing 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide-based drugs and determining their safety and efficacy in humans.

Scientific Research Applications

4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its ability to enhance plant growth and protect crops from various pathogens. It has been shown to have antifungal and antibacterial properties, making it a promising candidate for developing new pesticides.
In material science, 4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been investigated for its potential use as a building block for constructing novel materials with unique properties.

properties

IUPAC Name

4-ethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-24-16-10-8-15(9-11-16)19(23)20-12-17-21-18(22-25-17)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLBWMBKOBQUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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